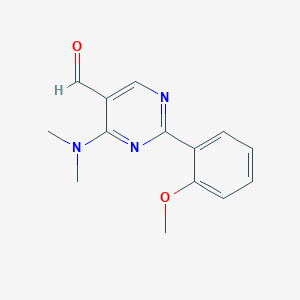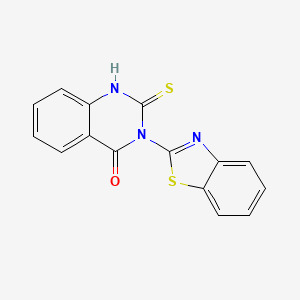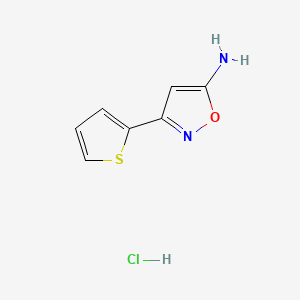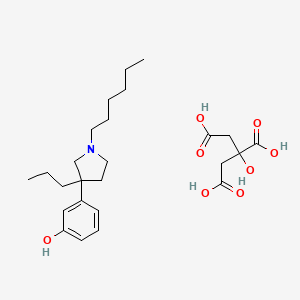![molecular formula C16H17ClN4O B12918194 4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile CAS No. 919482-07-8](/img/structure/B12918194.png)
4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with a chloro group at position 4, a morpholinoethylamino group at position 6, and a carbonitrile group at position 3. This unique structure imparts significant biological and chemical properties, making it a valuable compound in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available quinoline derivatives. One common synthetic route includes:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Substitution of a hydrogen atom with a chlorine atom at the desired position.
Amination: Introduction of the morpholinoethylamino group.
Cyanation: Introduction of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonitrile group to an amine.
Substitution: Halogen exchange reactions, particularly involving the chloro group.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic reagents such as sodium methoxide.
Cyclization: Acid or base catalysts under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various halogenated quinoline derivatives.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-3-carbonitrile: Lacks the morpholinoethylamino group.
6-Aminoquinoline-3-carbonitrile: Lacks the chloro group.
4-Chloro-6-((2-dimethylaminoethyl)amino)quinoline-3-carbonitrile: Contains a different amino substituent.
Uniqueness
4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is unique due to the presence of both the morpholinoethylamino group and the carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
Properties
CAS No. |
919482-07-8 |
|---|---|
Molecular Formula |
C16H17ClN4O |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
4-chloro-6-(2-morpholin-4-ylethylamino)quinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17ClN4O/c17-16-12(10-18)11-20-15-2-1-13(9-14(15)16)19-3-4-21-5-7-22-8-6-21/h1-2,9,11,19H,3-8H2 |
InChI Key |
NXTXUCDBMOMEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC3=C(C(=CN=C3C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)

![N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide](/img/structure/B12918133.png)
![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)

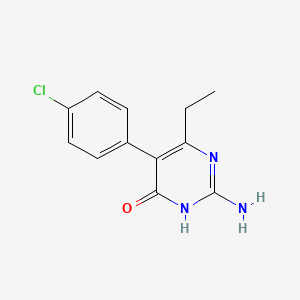

![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
